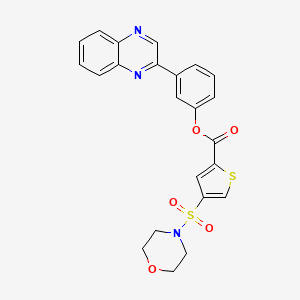![molecular formula C16H11ClF3NO3 B4410893 3-({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4410893.png)
3-({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate
Overview
Description
3-({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and proteins that are involved in disease-related pathways. This compound has been shown to have a high binding affinity towards its target molecules, which makes it a promising drug candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects on the body. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been reported to have a positive effect on metabolic pathways, which makes it a promising drug candidate for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate in lab experiments is its high potency and specificity towards its target molecules. This compound has been shown to be effective at very low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which can be a concern when working with high concentrations.
Future Directions
There are several future directions for the research on 3-({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate. One of the major areas of focus is in the development of new drug candidates that are based on this compound. Additionally, there is a growing interest in investigating the potential applications of this compound in the field of nanotechnology, where it has been shown to have promising properties as a building block for the synthesis of new materials.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and limitations.
Scientific Research Applications
3-({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
[3-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO3/c1-9(22)24-12-4-2-3-10(7-12)15(23)21-11-5-6-14(17)13(8-11)16(18,19)20/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPPURCYHWCIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-methoxy-4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4410841.png)


![1-[2-(4-biphenylyloxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410859.png)
![4-{4-[2-(allyloxy)phenoxy]butyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4410868.png)
![4-cyano-2-fluoro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410885.png)

![ethyl 3-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B4410897.png)
![N-[2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4410900.png)
![{4-[(4-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4410904.png)
![N-[2-(acetylamino)phenyl]-3-(allyloxy)benzamide](/img/structure/B4410912.png)
![N-cyclohexyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410915.png)
![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B4410921.png)